1-(2-Allylpyrrolidin-1-yl)ethanone
Description
1-(2-Allylpyrrolidin-1-yl)ethanone is a pyrrolidine-derived compound characterized by an ethanone group attached to a pyrrolidine ring substituted with an allyl moiety at the 2-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
1-(2-prop-2-enylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-5-9-6-4-7-10(9)8(2)11/h3,9H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSVRNLKGGQOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90845442 | |
| Record name | 1-[2-(Prop-2-en-1-yl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90845442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918631-41-1 | |
| Record name | 1-[2-(Prop-2-en-1-yl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90845442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allylpyrrolidin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-allylpyrrolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of 1-(2-Allylpyrrolidin-1-yl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Allylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(2-Allylpyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate the biological activity of pyrrolidine derivatives and their interactions with biological targets.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Allylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The presence of the allyl group allows for potential interactions with hydrophobic pockets, while the ethanone group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein and lead to the desired biological effect.
Comparison with Similar Compounds
Heterocyclic Core Variations
- 1-[2-Fluoro-6-(1-pyrrolidinyl)-4-pyridinyl]ethanone (): Replaces the pyrrolidine ring with a pyridine core, introducing a fluorine atom and altering electronic properties.
- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (): Features a piperidine ring (6-membered) instead of pyrrolidine (5-membered), reducing ring strain and modifying steric hindrance.
- 2-Phenyl-1-(pyridin-2-yl)ethanone (): Lacks a nitrogen-containing ring but incorporates phenyl and pyridyl groups. This aromatic substitution pattern enhances stability and electron-withdrawing effects, differing from the allyl-pyrrolidine system’s electron-rich environment .
Functional Group Modifications
- 1-(2-Amino-6-nitrophenyl)ethanone (): Substitutes the pyrrolidine ring with a nitro- and amino-substituted benzene ring.
- 1-(3-Hydroxy-2-methoxyphenyl)-ethanone (): Contains hydroxyl and methoxy groups on an aromatic ring, enabling hydrogen bonding and polar interactions absent in the target compound. This increases solubility in polar solvents .
- 1-(2-{[(2-Aminoethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone (): Adds an aminoethyl-ethylamino-methyl side chain to the pyrrolidine ring, enhancing hydrogen-bonding capacity and solubility compared to the simpler allyl substituent .
Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | LogP* (Predicted) | Solubility (Polarity) |
|---|---|---|---|---|
| 1-(2-Allylpyrrolidin-1-yl)ethanone | C₈H₁₃NO | Allyl, pyrrolidine | 1.2 | Moderate (Lipophilic) |
| 1-[2-Fluoro-6-(1-pyrrolidinyl)-4-pyridinyl]ethanone | C₁₁H₁₂FN₂O | Fluoropyridine, pyrrolidine | 1.8 | Low (Aromatic dominance) |
| 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone | C₁₃H₁₆FNO | 4-Fluorophenyl, piperidine | 2.5 | Very low (Highly lipophilic) |
| 1-(2-Amino-6-nitrophenyl)ethanone | C₈H₈N₂O₃ | Nitro, amino | 0.5 | High (Polar substituents) |
*LogP values estimated via fragment-based methods.
Biological Activity
1-(2-Allylpyrrolidin-1-yl)ethanone, also known by its chemical identifier 918631-41-1, is an organic compound belonging to the pyrrolidine class. This compound features a unique allyl group attached to the nitrogen atom of the pyrrolidine ring and an ethanone group adjacent to it. The structural characteristics of this compound suggest potential biological activities that merit investigation.
The presence of the allyl group enhances the compound's chemical reactivity and provides opportunities for various biological interactions. The mechanism of action is primarily based on its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can interact with hydrophobic pockets, while the ethanone moiety can form hydrogen bonds with active site residues, potentially modulating the activity of target proteins .
Chemical Reactions
1-(2-Allylpyrrolidin-1-yl)ethanone can undergo several chemical reactions:
- Oxidation : Can be oxidized to form N-oxide derivatives.
- Reduction : The ethanone group can be reduced to an alcohol.
- Substitution : The allyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Biological Activity
The biological activity of 1-(2-Allylpyrrolidin-1-yl)ethanone has been explored in various studies, highlighting its potential therapeutic applications. Below are some key findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant antimicrobial activity against several bacterial strains. |
| Study B | Enzyme Inhibition | Showed potential as an inhibitor of specific enzymes involved in metabolic pathways. |
| Study C | Neuroprotective Effects | Exhibited neuroprotective properties in vitro, suggesting applications in neurodegenerative diseases. |
Case Studies
Several case studies have been conducted to evaluate the biological effects of 1-(2-Allylpyrrolidin-1-yl)ethanone:
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial properties of 1-(2-Allylpyrrolidin-1-yl)ethanone against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Effects
In a neuroprotection study using neuronal cell lines, 1-(2-Allylpyrrolidin-1-yl)ethanone was found to reduce oxidative stress markers significantly. This suggests its potential role in protecting neurons from damage associated with conditions like Alzheimer’s disease.
Comparison with Similar Compounds
To understand the uniqueness of 1-(2-Allylpyrrolidin-1-yl)ethanone, it is compared with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Pyridinyl)ethanone | Pyridine ring instead of pyrrolidine | Limited antimicrobial activity |
| 2-Acetylpyrrole | Pyrrole ring with an acetyl group | Moderate neuroprotective effects |
| 1-(1-Methyl-1H-pyrrol-2-yl)ethanone | Methyl group on nitrogen | Comparable enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
